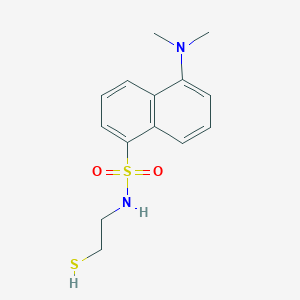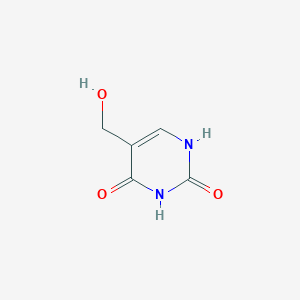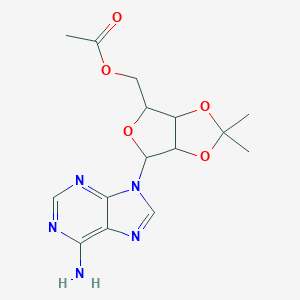
Dansylamidoethyl Mercaptan
Descripción general
Descripción
Dansylamidoethyl Mercaptan is a chemical compound known for its fluorescent properties. It is primarily used in research settings due to its ability to bind to thiol groups in proteins and other molecules. The compound has the molecular formula C14H18N2O2S2 and a molecular weight of 310.44 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dansylamidoethyl Mercaptan can be synthesized through a multi-step process involving the reaction of dansyl chloride with 2-aminoethanethiol. The reaction typically occurs in an organic solvent such as chloroform, under controlled temperature conditions to ensure the stability of the product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes rigorous purification steps to achieve high purity levels required for research applications. The compound is usually stored at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: Dansylamidoethyl Mercaptan undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation reactions.
Solvents: Organic solvents like chloroform and dimethyl sulfoxide are commonly used.
Major Products:
Disulfides: Formed through oxidation.
Substituted Mercaptans: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Dansylamidoethyl Mercaptan is widely used in various fields of scientific research:
Chemistry: Utilized as a fluorescent probe to study thiol-containing compounds.
Biology: Employed in labeling proteins to investigate protein-protein interactions.
Medicine: Used in drug development to target thiol groups in disease-related proteins.
Industry: Applied in quality control processes to detect thiol groups in products
Mecanismo De Acción
The primary mechanism of action of Dansylamidoethyl Mercaptan involves its ability to bind to thiol groups in proteins. This binding occurs through the formation of covalent adducts, which can be used to probe the presence of disulfide bonds in proteins. The fluorescent properties of the compound allow for easy detection and analysis of these interactions .
Comparación Con Compuestos Similares
- 1,2-Ethanedithiol
- 1-Butanethiol
- 2-Methyl-3-furanthiol
- 2-Furanmethanethiol
Comparison: Dansylamidoethyl Mercaptan is unique due to its strong fluorescent properties, which make it particularly useful in research applications involving fluorescence detection. Unlike other mercaptans, it provides a dual function of binding to thiol groups and enabling their visualization through fluorescence .
Propiedades
IUPAC Name |
5-(dimethylamino)-N-(2-sulfanylethyl)naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S2/c1-16(2)13-7-3-6-12-11(13)5-4-8-14(12)20(17,18)15-9-10-19/h3-8,15,19H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZZMACEVFIQSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409591 | |
| Record name | Dansylamidoethyl Mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5354-61-0 | |
| Record name | Dansylamidoethyl Mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14591.png)











